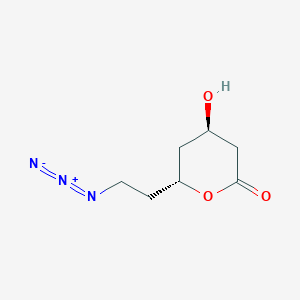
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one is a chiral compound with significant potential in various fields of scientific research. This compound features a six-membered oxane ring with a hydroxy group and an azidoethyl substituent, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Cyclization: The formation of the oxane ring is accomplished through intramolecular cyclization reactions under acidic or basic conditions.
Deprotection: Any protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in DMF (Dimethylformamide) or other polar aprotic solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various azido derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, useful in labeling and tracking biomolecules.
Drug Development:
Medicine:
Prodrug Design: The compound can be used in the design of prodrugs that release active drugs upon metabolic conversion.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers with specific properties.
Material Science: Employed in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one: Similar structure but with an amino group instead of an azido group.
(4R,6R)-6-(2-hydroxyethyl)-4-hydroxyoxan-2-one: Similar structure but with a hydroxyethyl group instead of an azido group.
Uniqueness:
Azido Group: The presence of the azido group makes (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one unique, allowing for specific reactions like click chemistry.
Chirality: The compound’s chirality provides advantages in asymmetric synthesis and chiral recognition processes.
Propriétés
Numéro CAS |
512200-62-3 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-10-9-2-1-6-3-5(11)4-7(12)13-6/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
VBMLVAQQMQCWMI-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H](CC(=O)O[C@@H]1CCN=[N+]=[N-])O |
SMILES canonique |
C1C(CC(=O)OC1CCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


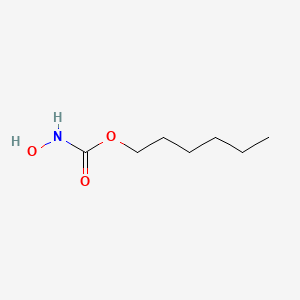
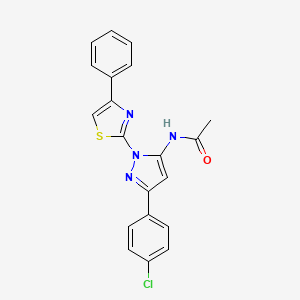
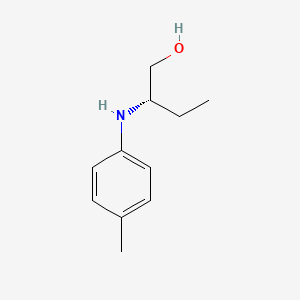
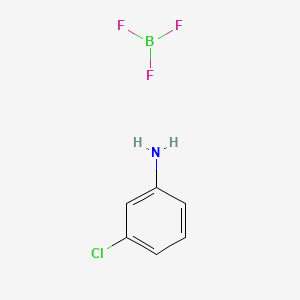

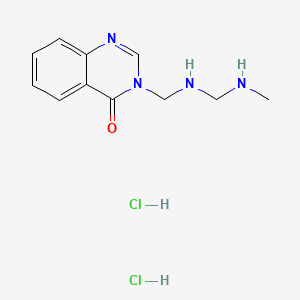
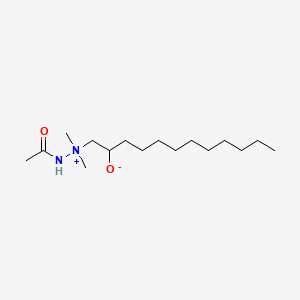
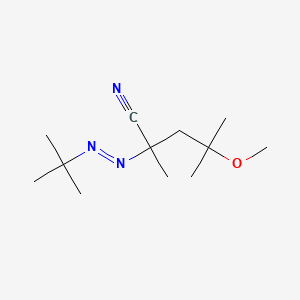
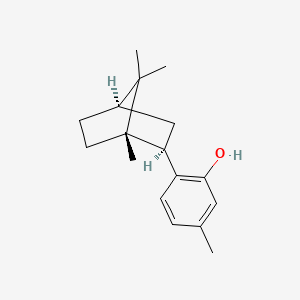
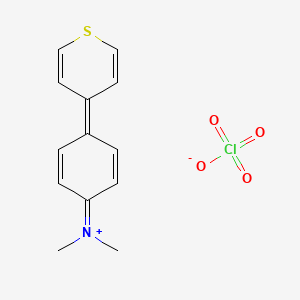
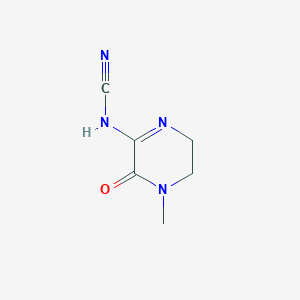
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

